molecular formula C3H7NO5 B1204587 Glycerol-2-nitrate CAS No. 620-12-2

Glycerol-2-nitrate

Cat. No. B1204587
CAS RN: 620-12-2
M. Wt: 137.09 g/mol
InChI Key: QYZBMMOLPVKAPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Glycerol-2-nitrate can be synthesized through the nitration of glycerol. The process involves a reaction where glycerol is treated with nitric acid, potentially yielding various nitrated products depending on the reaction conditions such as temperature, acid concentration, and the presence of catalysts. Astuti et al. (2014) discussed kinetic modeling of glycerol nitration, emphasizing the differential reactivity of primary and secondary hydroxyl groups in glycerol towards nitration, which affects the formation of mono-, di-, and tri-nitrated glycerol derivatives (Astuti et al., 2014).

Molecular Structure Analysis

The molecular structure of glycerol-2-nitrate includes a glycerol backbone with one of the hydroxyl groups replaced by a nitrate ester functional group. This modification significantly alters the chemical behavior of the molecule compared to the parent glycerol. The presence of the nitrate group introduces additional complexity into the molecule's reactivity and interactions with other chemical species.

Chemical Reactions and Properties

Glycerol-2-nitrate can undergo various chemical reactions typical of nitrate esters, including decomposition and reactions with nucleophiles. The nitrate group can potentially act as a leaving group in nucleophilic substitution reactions or participate in condensation reactions. The reactivity of glycerol-2-nitrate is also influenced by the presence of the remaining hydroxyl groups, which can undergo typical alcohol chemistry such as esterification and etherification.

Physical Properties Analysis

The physical properties of glycerol-2-nitrate, such as melting point, boiling point, and solubility, would be influenced by the introduction of the nitrate ester group. This group can affect the compound's polarity, hydrogen bonding ability, and overall molecular geometry, which in turn affect its physical state, solubility in various solvents, and volatility.

Chemical Properties Analysis

Chemically, glycerol-2-nitrate behaves as an ester and an alcohol. Its chemical properties are characterized by the reactivity of the nitrate ester group and the hydroxyl groups. The nitrate group can participate in reactions typical of nitrates, such as reduction and denitration, while the hydroxyl groups can engage in reactions typical of alcohols, including dehydration and reaction with carboxylic acids to form esters.

  • Kinetic Modeling of Nitration of Glycerol by Astuti et al. (2014) provides insights into the nitration process and the factors affecting it. (Astuti et al., 2014).

Scientific Research Applications

Nitrate Tolerance and Endothelial Function

  • Studies on glycerol trinitrate (GTN) and other organic nitrates have revealed important insights into nitrate tolerance and endothelial function. Nitrate tolerance, the reduction in drug efficacy after continuous use, is a key factor limiting the effectiveness of these drugs. This phenomenon involves complex interactions between the vasculature, neurohormones, and free radicals. Increased vascular superoxide anion production and its interactions with nitric oxide, the active metabolite of GTN, are central to understanding nitrate tolerance (Gori & Parker, 2002).

Pharmacodynamics and Mechanisms of Action

  • The pharmacodynamics of nitrates like GTN involve complex pathways. The primary action is smooth muscle relaxation leading to vasodilation. This process involves the conversion of organic nitrates into reactive intermediates like nitric oxide and s-nitrosothiols, which activate guanylate cyclase to produce cyclic guanosine monophosphate. This mechanism is vital for understanding the therapeutic applications of nitrates in cardiovascular conditions (McVeigh, Brennan, Hayes, & Johnston, 2004).

Nitroglycerin Bioactivation and Nitrate Tolerance

  • The bioactivation of nitroglycerin (GTN) and the development of tolerance to nitrates are significant areas of research. Despite being used clinically for over a century, the exact mechanisms of action for these drugs remain somewhat elusive. Recent studies have focused on mitochondrial aldehyde dehydrogenase (ALDH2) and its role in GTN biotransformation, which is crucial for understanding the pharmacology of nitroglycerin (Mayer & Beretta, 2008).

Novel Antioxidant NO-Donor Organic Nitrates

  • Research on new synthesized organic nitrates with antioxidant properties has provided insights into overcoming nitrate tolerance. These compounds interact differently with the ALDH-2 enzyme involved in bioactivation, highlighting the role of oxidative stress in nitrate tolerance. This research could pave the way for more effective nitrate-based therapies with reduced tolerance development (Marini, Giorgis, Leporati, Rolando, Chegaev, Lazzarato, Bertinaria, Vincenti, & Di Stilo, 2022).

Nitroglycerin Chemistry and Therapy

  • Understanding the chemistry of organic nitrates, such as nitroglycerin, is critical for their therapeutic application. The vasodilatory mechanism involves the activation of guanylate cyclase, but the exact chemical reactions underlying this process are not fully understood. This gap in knowledge presents challenges and opportunities for further research in nitrate therapy (Thatcher, 1999).

Safety And Hazards

Nitroglycerin is an extremely dangerous and powerful explosive sensitive to impacts, frictions, and vibrations . It is toxic to people when ingested . It has a stimulating effect on eyes and skin .

Future Directions

Denitratation, the selective reduction of nitrate to nitrite, is a novel process and when coupled with anaerobic ammonium oxidation (anammox) could achieve resource-efficient biological nitrogen removal of ammonium- and nitrate-laden waste streams . At the optimal influent chemical oxygen demand to nitrate ratio of 3.0 : 1 identified, glycerol supported selective nitrate reduction to nitrite (nitrite accumulation ratio, NAR = 62%) and near-complete nitrate conversion (nitrate reduction ratio, NRR = 96%), indicating its viability in a denitratation system .

properties

IUPAC Name

1,3-dihydroxypropan-2-yl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO5/c5-1-3(2-6)9-4(7)8/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZBMMOLPVKAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211031
Record name Glycerol-2-nitrate
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Molecular Weight

137.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycerol-2-nitrate

CAS RN

620-12-2
Record name Glycerol 2-mononitrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol-2-nitrate
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Record name Glycerol-2-nitrate
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Record name 620-12-2
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Record name GLYCERYL 2-NITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
I Dunstan, JV Griffiths, SA Harvey - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… Although the compound designated glycerol 2-nitrate by Will has not been examined since 1920, the l… Since glycerol 2-nitrate is more stable to oxidation, treatment with periodic acid is a …
Number of citations: 9 pubs.rsc.org
M Leitold, H Laufen, RA Yeates - Arzneimittel-forschung, 1986 - europepmc.org
The present studies yield that all 4 metabolites of glyceryl trinitrate (Nitro Mack, GTN) cause the same typical pharmacological effects as the parent substance. Continuous infusion of 4 …
Number of citations: 3 europepmc.org
M Leitold, H Laufen, RA Yeates - Arzneimittel-forschung, 1987 - europepmc.org
Glyceryl 2-nitrate (G-2-N), which is the major metabolite of glyceryl trinitrate (GTN, Nitro Mack, glyceryl 1-nitrate (G-1-N) and isosorbide-5-nitrate (IS-5-N, Mono Mack) were examined in …
Number of citations: 4 europepmc.org
I Dunstan, JV Griffiths, SA Harvey - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… A and B ; isolation of glycerol 2-nitrate. Aqueous solution A, from … (5.9 g.) consisting of glycerol 2-nitrate contaminated with 1-nitrate. … with ether, to give glycerol 2-nitrate as an oil which …
Number of citations: 31 pubs.rsc.org
H Laufen, M Leitold, RA Yeates - European Journal of Clinical …, 1986 - Springer
… cently developed gas chromatographic method with electron capture detection and chemical derivatisation of glycerol-l-nitrate and of glycerol-2-nitrate, which was used as the internal …
Number of citations: 7 link.springer.com
F Scharpf, RA Yeates, H Laufen, G Eibel - Journal of Chromatography B …, 1987 - Elsevier
… A new gas chromatographic analysis of glycerol l-nitrate and glycerol 2-nitrate is described. The method is suitable for a variety of biological samples and can detect down to the low …
Number of citations: 7 www.sciencedirect.com
M Leitold, H Laufen, RA Yeates - Arzneimittel-forschung, 1986 - europepmc.org
[Comparative hemodynamics action of glycero-2-nitrate and glycerol trinitrate in various species and the pharmacokinetics of glycerol-2-nitrate in the dog]. - Abstract - Europe PMC Sign …
Number of citations: 4 europepmc.org
X Zhao, J Yinon - Journal of Chromatography A, 2002 - Elsevier
Liquid chromatography–mass spectrometry (LC–MS) with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), in the negative-ion mode, was …
Number of citations: 128 www.sciencedirect.com
RE Williams, NC Bruce - Biodegradation of nitroaromatic …, 2000 - books.google.com
… Isosorbide mononitrates and glycerol mononitrates have longer half-lives than GTN, 9 but glycerol-2-nitrate (2-GMN) and 5-isosorbide mononitrate (5-ISMN) are difficult to synthesize …
Number of citations: 14 books.google.com
EXPLOSIVES RESEARCH AND DEVELOPMENT … - 1963 - apps.dtic.mil
… The isomeric glycerol 2-nitrate, mp 54C, was obtained by treating the mixed mononitrates with periodic acid to remove glycerol 1-nitrate; glycerol 2-nitrate di-4-nitrobenzoate, mp 1520 C…
Number of citations: 0 apps.dtic.mil

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